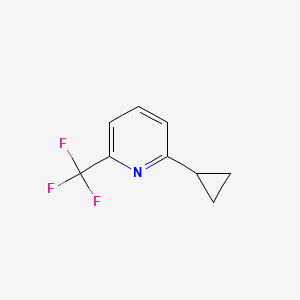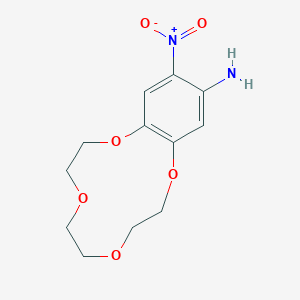
13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine is a complex organic compound characterized by its unique structure, which includes a benzotetraoxacyclododecin ring system
Preparation Methods
The synthesis of 13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine involves multiple steps. One common method includes the nitration of a precursor compound followed by a series of reduction and substitution reactions. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotetraoxacyclododecin ring system may also play a role in stabilizing these intermediates and facilitating their interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 13-Nitro-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-amine include:
Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate: This compound shares a similar ring structure but differs in its functional groups.
1,4,7,10-Benzotetraoxacyclododecin-12-carboxylic acid, 13-amino-2,3,5,6,8,9-hexahydro-, ethyl ester: Another related compound with variations in its substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O6 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
15-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-amine |
InChI |
InChI=1S/C12H16N2O6/c13-9-7-11-12(8-10(9)14(15)16)20-6-4-18-2-1-17-3-5-19-11/h7-8H,1-6,13H2 |
InChI Key |
ILQPHLPWMLXAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C(=C2)[N+](=O)[O-])N)OCCO1 |
solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


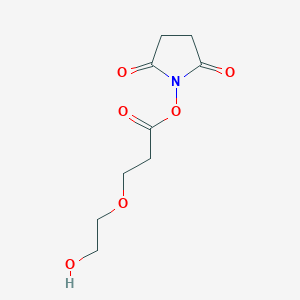
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
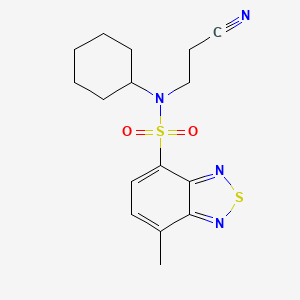
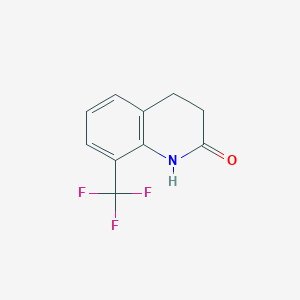
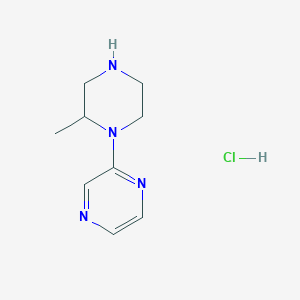
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
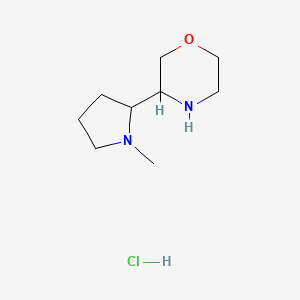
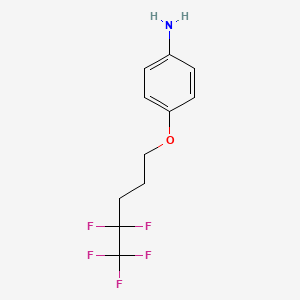
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
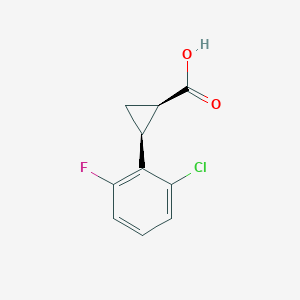
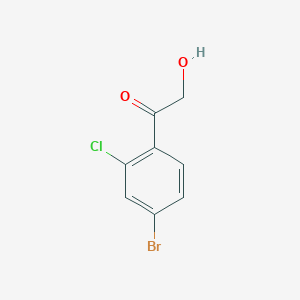
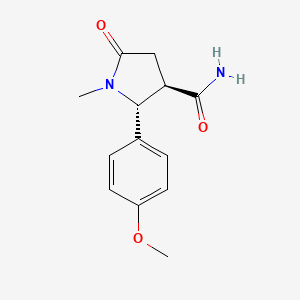
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
